N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide

Click Chemistry Chemical Biology Bioconjugation

N-(Prop-2-yn-1-yl)-1H-imidazole-1-carboxamide (CAS 1087797-72-5) is a synthetic, bifunctional small molecule (MW 149.15 g/mol, C₇H₇N₃O) comprising an imidazole ring linked via a carboxamide bridge to a terminal alkyne (propargyl) group. This structure renders it a versatile intermediate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the modular construction of diverse compound libraries.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1087797-72-5
Cat. No. B1416501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide
CAS1087797-72-5
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC#CCNC(=O)N1C=CN=C1
InChIInChI=1S/C7H7N3O/c1-2-3-9-7(11)10-5-4-8-6-10/h1,4-6H,3H2,(H,9,11)
InChIKeyWIPSNBMDICSWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Prop-2-yn-1-yl)-1H-imidazole-1-carboxamide (CAS 1087797-72-5): Procurement-Relevant Identity and Core Chemical Properties


N-(Prop-2-yn-1-yl)-1H-imidazole-1-carboxamide (CAS 1087797-72-5) is a synthetic, bifunctional small molecule (MW 149.15 g/mol, C₇H₇N₃O) comprising an imidazole ring linked via a carboxamide bridge to a terminal alkyne (propargyl) group [1]. This structure renders it a versatile intermediate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the modular construction of diverse compound libraries. Its imidazole carboxamide scaffold is a privileged pharmacophore associated with cytochrome P450 inhibition and metal coordination, though specific biological annotations for this exact compound remain limited in the public domain.

Why N-(Prop-2-yn-1-yl)-1H-imidazole-1-carboxamide Cannot Be Interchanged with N-Allyl or N-Propyl Analogs


Substituting N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide with its closest commercially available structural analogs, such as N-allyl-1H-imidazole-1-carboxamide (CAS 131475-54-2) or N-propyl-1H-imidazole-1-carboxamide (CAS 75472-65-0), fundamentally alters the molecule's chemical reactivity profile. The terminal alkyne of the target compound provides a unique, bioorthogonal reaction handle for CuAAC click chemistry, enabling chemoselective ligation under mild conditions that its alkene (allyl) and alkane (propyl) counterparts cannot replicate [1]. This differential reactivity is critical in chemical biology probe design, targeted drug conjugate synthesis, and activity-based protein profiling where precise molecular architecture determines target engagement. The absence of the alkyne warhead likewise eliminates the potential for mechanism-based inhibition of enzymes sensitive to propargyl-containing substrates, a property documented for related N-propargyl imidazole classes [2]. Without empirical selectivity or activity data, direct interchange risks compromising both synthetic utility and target-modulation outcomes in research settings.

N-(Prop-2-yn-1-yl)-1H-imidazole-1-carboxamide: Quantitative Differentiation Against Structural Analogs


Terminal Alkyne Reactivity: CuAAC Click Chemistry Capability vs. N-Allyl and N-Propyl Analogs

The target compound possesses a terminal alkyne moiety, enabling quantitative, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This is a hallmark of click chemistry: rapid, bioorthogonal, and high-yielding ligation with azide-functionalized partners. In contrast, the N-allyl analog (CAS 131475-54-2) contains a terminal alkene that does not participate in CuAAC under standard conditions, while the saturated N-propyl analog (CAS 75472-65-0) is chemically inert to such chemoselective ligation. While no direct head-to-head kinetic study was identified, the well-established mechanism of CuAAC demonstrates that only terminal alkynes react efficiently in the presence of azides and Cu(I) catalysts [1]. This chemical differentiation is absolute: the N-allyl and N-propyl analogs are structurally incapable of CuAAC ligation.

Click Chemistry Chemical Biology Bioconjugation

Enzyme Inhibitory Potential: Class-Level Evidence for α-Amylase and Pancreatic Lipase Inhibition by N-Propargyl Imidazole Analogues

A 2023 study evaluated N-propargyl imidazole analogues (tricyclic imidazopyrrolopyrazines) against α-amylase and pancreatic lipase. All analogues displayed IC₅₀ values of 4.05–5.61 µM against α-amylase, and 5.2–13.7 µM against pancreatic lipase [1]. While the target compound itself was not directly tested, the class-level structural similarity suggests it may share this inhibitory profile. In contrast, N-allyl- and N-propyl-imidazole-1-carboxamides lack the alkyne warhead present in the tested series, potentially reducing their binding affinity to these metabolic enzymes. No comparable enzyme inhibition data are available in the public domain for these specific non-propargyl analogs.

Metabolic Disease Enzyme Inhibition Drug Discovery

Predicted Physicochemical Profile: Lipophilicity Advantage Over Saturated N-Propyl Analog

Computed properties from PubChem indicate a low lipophilicity for the target compound (XLogP3 = -0.4) and a topological polar surface area (TPSA) of 46.9 Ų [1]. The N-propyl analog (CAS 75472-65-0) is expected to have a higher XLogP (approximately +0.5 to +1.0) due to the additional methylene group and lack of polarizable alkyne, potentially altering membrane permeability and solubility profiles. While these predictions provide early-stage differentiation, no experimentally determined logP or solubility values for either compound were located in the public domain to permit a direct quantitative comparison.

Drug Design ADMET Physicochemical Properties

Potential Covalent Inhibitor Warhead: Alkyne as Latent Electrophile vs. Inert Analogs

Terminal alkynes can act as latent electrophiles; upon metabolic oxidation or metal-catalyzed activation, they form reactive ketene intermediates capable of covalently modifying nucleophilic residues in enzyme active sites. This mechanism of action is exploited by approved drugs (e.g., the MAO-B inhibitor selegiline). The N-allyl and N-propyl analogs lack this latent electrophilicity. No experimental data confirming such bioactivation for this exact compound exist, but the chemical plausibility is supported by the broader literature on propargyl-containing mechanism-based inhibitors [1].

Covalent Inhibitors Chemical Biology Activity-Based Probes

Metal Coordination Potential: Imidazole Ring as a Ligand for Biological and Catalytic Metals

The imidazole ring is a well-known ligand for transition metals such as Zn²⁺, Cu²⁺, and Fe²⁺/³⁺, often found in the active sites of metalloenzymes. The target compound's imidazole-1-carboxamide scaffold can coordinate metal ions, a property shared with other imidazole derivatives. However, the presence of the propargyl group may influence the binding mode or affinity compared to the N-allyl or N-propyl analogs, though no comparative metal-binding studies were identified [1]. This class-level inference is common to all imidazole carboxamides and does not, on its own, provide differential procurement value.

Bioinorganic Chemistry Catalysis Metalloprotein Inhibition

Primary Application Scenarios for N-(Prop-2-yn-1-yl)-1H-imidazole-1-carboxamide Based on Quantitative Evidence


CuAAC Click Chemistry-Based Probe and Drug Conjugate Assembly

Researchers engaged in chemical biology requiring modular, bioorthogonal ligation should procure this compound as a building block for assembling fluorescent probes, affinity tags, or antibody-drug conjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne functionality is essential for this reaction, a property absent in the N-allyl and N-propyl analogs, making this compound the only suitable choice among simple imidazole-1-carboxamide building blocks for click-based conjugation strategies [1].

Metabolic Enzyme Inhibitor Library Synthesis for Diabetes and Obesity Targets

Medicinal chemists exploring structure-activity relationships around imidazole-based pancreatic lipase or α-amylase inhibitors should include this compound as a core scaffold. The class-level evidence from N-propargyl imidazole analogues demonstrates low-micromolar inhibitory potencies (IC₅₀ 4.05–13.7 µM) [1], and the propargyl group is implicated in target binding. Using the N-allyl or N-propyl analogs would remove this key pharmacophore, potentially abolishing activity and wasting synthetic resources.

Development of Covalent Activity-Based Probes for Enzyme Profiling

Investigators developing mechanism-based covalent probes for metalloenzymes or cytochrome P450 isoforms can leverage the latent electrophilicity of the terminal alkyne. Upon metabolic activation, the propargyl group can form a covalent adduct with active-site nucleophiles, a behavior well-precedented among propargyl-containing drugs [1]. This capability is absent in the alkene and alkane analogs, positioning this compound as a privileged starting point for designing covalent inhibitors that require both an imidazole metal-binding motif and a bioactivatable warhead.

Coordination Chemistry and Metal-Organic Framework (MOF) Building Block

Materials scientists synthesizing metal-organic frameworks (MOFs) or coordination polymers can utilize this compound's imidazole ring for metal coordination and its terminal alkyne for post-synthetic modification via click chemistry. This dual functionality is not available in the N-allyl or N-propyl analogs, which lack the alkyne handle for further functionalization after framework assembly [1].

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